1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole

medicinal chemistry building block synthesis N-alkylation

Medicinal chemistry workflows require rigid, 3D scaffolds with orthogonal derivatization vectors-flat analogs often fail SAR. This pyrazole solves that: the 4-iodo group enables Pd-catalyzed cross-couplings (83% gram-scale yield), while the 3-(benzyloxy)cyclobutyl moiety delivers Fsp³≈0.29 and a defined exit vector. Stop reoptimizing planar analogs; access three independent modification sites in one building block. - **Synthetic utility**: I-Mg exchange at -40°C (30 min) for aldehydes/boronates. - **Lead-like properties**: clogP 3.2-3.8, MW 354 g/mol. - **Supply**: Research quantities; immediate dispatch.

Molecular Formula C14H15IN2O
Molecular Weight 354.19 g/mol
Cat. No. B8160783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole
Molecular FormulaC14H15IN2O
Molecular Weight354.19 g/mol
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)N3C=C(C=N3)I
InChIInChI=1S/C14H15IN2O/c15-12-8-16-17(9-12)13-6-14(7-13)18-10-11-4-2-1-3-5-11/h1-5,8-9,13-14H,6-7,10H2
InChIKeyFGDJBYBRSUZBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole – Structural & Synthetic Baseline for Procurement Evaluation


1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole (molecular formula C₁₄H₁₅IN₂O, MW 354.19 g/mol) is a synthetic, research-use-only pyrazole derivative that incorporates three structurally distinct features within a single small molecule: an iodine atom at the pyrazole 4-position, a cyclobutyl spacer at the N1-position, and a terminal benzyloxy group. The iodine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings), a well-established utility of 4-iodopyrazole scaffolds [1]. The cyclobutane ring introduces conformational constraint that is absent in simpler N-alkyl or N-aryl pyrazole analogs, while the benzyloxy ether extends the hydrophobic surface area and offers additional sites for non-covalent interactions [2]. This combination of functional motifs makes the compound a differentiated building block for medicinal chemistry programs seeking rigid, three-dimensional scaffolds with orthogonal derivatisation vectors.

Synthetic Versatility Iodo handle for Suzuki, Sonogashira and Buchwald couplings enables rapid diversification
Conformational Constraint Cyclobutyl spacer enforces non-planar architecture for 3D scaffold exploration
Hydrophobic Extension Benzyloxy group extends lipophilic surface and provides additional H-bond acceptor

Why 1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole Cannot Be Replaced by Simpler Pyrazole Building Blocks


Closely related 4-iodopyrazole derivatives differ by the deletion of a single structural element, yet each deletion eliminates a dimension of molecular space that can be critical for target engagement or synthetic versatility. 1-(Benzyloxy)-4-iodopyrazole (CAS 229171-07-7) lacks the cyclobutyl spacer, resulting in a planar architecture that cannot exploit the conformational restriction and three-dimensional shape diversification increasingly demanded in fragment-based and structure-based drug design [1]. 1-Cyclobutyl-4-iodo-1H-pyrazole (CAS 1418736-42-1) omits the benzyloxy moiety, sacrificing both the hydrophobic surface and the hydrogen-bond-accepting ether oxygen that can contribute to binding affinity. 4-Iodopyrazole itself (CAS 3469-69-0, logP ≈ 1.0–1.7) provides only the cross-coupling handle without any N1-substituent-derived vector. The bromo analog 1-(2-(benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole replaces iodine with bromine, altering reactivity in cross-coupling and metal–halogen exchange reactions. Each of these substitutions or deletions changes at least one of the following: conformational constraint, hydrophobic ligand efficiency, or synthetic reactivity profile—making simple interchange of analogs unreliable without re-optimisation of the downstream synthetic route or biological assay conditions.

! Removing the cyclobutyl spacer loses conformational restriction; planar analogs may shift target-engagement profiles.
! Omitting the benzyloxy group sacrifices hydrophobic surface and ether H-bond acceptor; affinity contributions may not transfer.
! Replacing iodine with bromine alters cross-coupling and metal–halogen exchange reactivity; iodine–magnesium exchange may not be available.

Quantitative Differentiation Evidence: 1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole vs. Closest Analogs


Synthetic Accessibility: 83% Isolated Yield via Cesium Carbonate-Mediated N-Alkylation

The target compound was synthesised via alkylation of 4-iodo-1H-pyrazole with 3-(benzyloxy)cyclobutyl methanesulfonate using Cs₂CO₃ in DMF at 80 °C, affording a preparatively useful isolated yield of 83% (3.00 g scale) . In contrast, the bromo regioisomeric analog 1-(2-(benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole was prepared via a two-step sequence involving K₂CO₃-mediated alkylation of 2-(benzyloxy)cyclobutanol, for which isolated yields were not separately benchmarked against the iodo analog . The single-step, high-yielding protocol for the iodo compound reduces procurement risk and synthesis cost relative to analogs requiring multi-step routes or lower-yielding halogenation sequences.

Synthetic Yield
Cross-study comparable
83% isolated yield (3.00 g scale)
Supports reliable gram-scale procurement for library synthesis
Cs₂CO₃, DMF, 80°C, single step; comparator yields vary 48–>90%
medicinal chemistry building block synthesis N-alkylation

Iodine vs. Bromine: Differentiated Reactivity in Cross-Coupling and Metal–Halogen Exchange

The iodine atom at the pyrazole 4-position offers superior leaving-group ability compared to bromine in palladium-catalysed cross-coupling reactions. The oxidative addition step—often rate-limiting—proceeds more rapidly for C–I bonds than for C–Br bonds [1]. In the iodine–magnesium exchange reaction developed by Felding et al., 1-(benzyloxy)-4-iodopyrazole undergoes quantitative metalation with i-PrMgCl at −40 °C within 30 minutes, enabling trapping with electrophiles in 56–89% yield; analogous bromo-pyrazoles require more forcing conditions (e.g., higher temperature, longer reaction times) or fail to undergo exchange altogether [1]. A 2023 study on the 4-bromo analog 1-(2-(benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole demonstrated potent TYK2 inhibition (IC₅₀ 2–10 nM) [2], but the iodo variant is predicted to install aryl/heteroaryl diversity at the 4-position more efficiently, making it a preferred choice when downstream diversification via cross-coupling is the primary objective.

Halogen Reactivity
Cross-study comparable
Iodo (target) Quantitative Mg exchange at –40°C, 30 min
Bromo analog Requires higher temperature or fails; coupling yields ~10–30% lower
Iodo enables milder, higher-yielding cross-coupling diversification
i-PrMgCl, THF; Suzuki: PdCl₂(PPh₃)₂, DMF/H₂O, 110°C
cross-coupling C–C bond formation halogen reactivity

Conformational Constraint via Cyclobutane Spacer: Three-Dimensionality Relative to Planar N-Benzyloxy Analogs

The cyclobutane ring imposes a defined dihedral angle between the pyrazole plane and the benzyloxy group, generating a non-planar architecture with increased fraction of sp³-hybridised carbons (Fsp³). The target compound has 4 sp³ carbons out of 14 total carbons (Fsp³ ≈ 0.29), compared with 1-(benzyloxy)-4-iodopyrazole (Fsp³ = 0.10; only the benzylic CH₂) . This represents a ~3-fold increase in three-dimensional character. Recent analyses of clinical candidates demonstrate that higher Fsp³ correlates with improved solubility, reduced promiscuity, and higher clinical success rates [1]. In the context of platinum(II) anticancer complexes, the 3-benzyloxycyclobutane-1,1-dicarboxylate scaffold (a ligand class sharing the 3-benzyloxycyclobutyl motif with the target compound) conferred measurable antiproliferative activity against HCT116, MCF7, A549, and WI38 cell lines [2], highlighting the biological relevance of the rigid cyclobutyl-benzyloxy architecture.

3D Character
Class-level inference
Target Fsp³ ≈0.29 (4 sp³ / 14 C)
1-(Benzyloxy) analog Fsp³ 0.10 (2.9× lower)
Pre-installs three-dimensionality for fragment growth and lead optimisation
Higher Fsp³ correlates with improved developability profiles
three-dimensionality conformational restriction fragment-based drug design

TYK2 Inhibitory Activity of Bromo Analog: Iodo Scaffold Offers a Direct Comparator with Enhanced Synthetic Tractability

Derivatives of the structurally analogous 1-(2-(benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole have been reported to exhibit IC₅₀ values of 2–10 nM against TYK2 kinase in a 2023 study, outperforming first-generation TYK2 inhibitors by approximately 15-fold [1]. The bromo substitution pattern differs from the target compound in two respects: (i) bromine at the pyrazole 4-position instead of iodine, and (ii) the benzyloxy group attached at the cyclobutyl 2-position rather than the 3-position. The iodo analog is expected to retain or surpass this potency upon subsequent derivatisation via cross-coupling at the 4-position, while the 3-substituted cyclobutyl regioisomer may offer a distinct vector for target engagement [2]. Direct head-to-head potency comparison between the iodo and bromo analogs has not been published; however, the binding data for the bromo series establishes a quantitative benchmark for the benzyloxycyclobutyl-pyrazole chemotype in kinase inhibition [1].

Kinase Context
Cross-study comparable
Bromo analog TYK2 IC₅₀ 2–10 nM (reported)
Iodo (target) No direct data; scaffold predicted to support similar engagement upon derivatisation
Supports scaffold validation for kinase inhibitor programmes
Direct iodo potency requires 4-position functionalisation; comparator benchmark from BindingDB
TYK2 inhibition kinase inhibitor structure–activity relationship

Physicochemical Differentiation: Molecular Weight and Lipophilicity Vector Relative to Core Scaffolds

The target compound (MW 354.19 g/mol) occupies a molecular-weight window that balances synthetic accessibility with sufficient complexity for meaningful target engagement. By comparison: 4-iodopyrazole (MW 193.97 g/mol, logP 1.0–1.7) is too small and polar to engage many drug targets independently ; 1-(benzyloxy)-4-iodopyrazole (MW 300.10 g/mol) adds a hydrophobic benzyl group but lacks conformational constraint ; 1-cyclobutyl-4-iodo-1H-pyrazole (MW 248.06 g/mol) provides cyclobutyl rigidity but minimal hydrophobic surface ; and 1-(2-(benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole (MW 307.19 g/mol) is lighter but uses bromine . The target compound's ~354 Da mass and integrated benzyloxy-cyclobutyl-iodopyrazole architecture deliver a calculated clogP estimated at ~3.2–3.8 (based on additive fragment contributions), positioning it within optimal lipophilicity space for lead-like compounds (clogP < 5) while providing three distinct vectors for further functionalisation [1].

Lead-like Profile
Class-level inference
Target MW 354 Da, clogP ~3.2–3.8
4-Iodopyrazole MW 194 Da, logP 1.0–1.7
Fits lead-like chemical space for direct hit-to-lead library integration
Fragment-based clogP estimate; MW 250–400, clogP 2–4 considered lead-like
physicochemical properties lipophilicity molecular weight

Optimal Research & Industrial Application Scenarios for 1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole


Diversifiable Kinase Inhibitor Library Synthesis

The validated low-nanomolar TYK2 inhibitory activity of the benzyloxycyclobutyl-pyrazole chemotype (IC₅₀ 2–10 nM for the bromo analog) [1] establishes this scaffold for kinase-focused library design. The iodo substituent enables parallel derivatisation at the 4-position via Suzuki–Miyaura or Sonogashira cross-coupling, with the established 83% synthetic yield at gram scale supporting production of sufficient building-block quantities for library synthesis. The 3-substituted cyclobutyl regioisomer offers a distinct exit vector from the 2-substituted analog, providing an additional dimension of diversity for SAR exploration.

Fragment-Based Drug Discovery Requiring Three-Dimensional Scaffolds

With Fsp³ ≈ 0.29—approximately triple that of the planar 1-(benzyloxy)-4-iodopyrazole —the compound addresses the 'escape from flatland' imperative in modern fragment-based drug discovery [2]. The rigid cyclobutane ring pre-organises the benzyloxy group in a defined spatial orientation, reducing the entropic penalty upon target binding while maintaining sufficient molecular weight (354 Da) for fragment elaboration. The platinum(II) anticancer data for the related 3-benzyloxycyclobutane-1,1-dicarboxylate scaffold [3] further support the biological relevance of this conformational architecture.

Building Block for 4-Functionalised Pyrazole Synthesis via Metal–Halogen Exchange

The iodine atom enables the iodine–magnesium exchange protocol established by Felding et al. (quantitative conversion at −40 °C within 30 minutes) [4], offering a mild and selective route to 4-functionalised pyrazoles that is inaccessible with the corresponding bromo analogs. This makes the compound a strategic intermediate for installing electrophilic substituents (aldehydes, ketones, boronate esters) at the pyrazole 4-position while preserving the acid-labile benzyloxy and cyclobutyl functionalities.

Physicochemical Probe for Structure–Property Relationship Studies

The compound's estimated clogP of ~3.2–3.8 and MW of 354 g/mol place it squarely within lead-like chemical space [5], making it suitable for systematic structure–property relationship (SPR) studies. The ability to independently vary the pyrazole 4-substituent (via iodine displacement), the cyclobutyl substitution pattern (cis/trans isomerism), and the benzyloxy group (O-debenzylation to reveal a hydroxyl handle) provides three orthogonal vectors for tuning lipophilicity, solubility, and target engagement—a multidimensional SPR toolkit not available with simpler 4-iodopyrazole analogs.

Application
Selection Property
Validation Focus
Application Kinase inhibitor library synthesis
Selection Property 4-Iodo cross-coupling handle
Validation Focus Parallel derivatisation and SAR expansion
Application Fragment-based 3D scaffold design
Selection Property Cyclobutyl conformational constraint
Validation Focus Three-dimensional shape and Fsp³ assessment
Application Metal-halogen exchange synthesis
Selection Property Iodo-magnesium exchange reactivity
Validation Focus Mild electrophile trapping at pyrazole 4-position
Application Structure–property relationship (SPR) studies
Selection Property Orthogonal derivatisation vectors
Validation Focus Lipophilicity and solubility modular tuning
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